(R,Z)-TERT-BUTYL (1-(7-(3-BROMOBUT-2-EN-1-YL)-3-METHYL-1-((4-METHYLQUINAZOLIN-2-YL)METHYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERIDIN-3-YL)CARBAMATE
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Overview
Description
(R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate, commonly known as Linagliptin Impurity, is a chemical compound that serves as an impurity in the synthesis of Linagliptin. Linagliptin is a medication used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). The presence of this impurity is crucial for quality control and safety assessments in pharmaceutical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps, including the formation of the purine ring, the introduction of the piperidine moiety, and the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and minimize the formation of unwanted by-products. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of impurities.
Chemical Reactions Analysis
Types of Reactions
(R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the bromobut-2-en-1-yl group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is used as a reference standard for analytical methods. It helps in the development and validation of analytical techniques for detecting impurities in pharmaceutical formulations.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Researchers investigate its interactions with various enzymes and receptors to understand its biological activity.
Medicine
In medicine, the compound is essential for ensuring the safety and efficacy of Linagliptin. It is used in toxicological studies to assess the potential risks associated with impurities in pharmaceutical products.
Industry
In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance. It helps manufacturers meet stringent guidelines for impurity levels in drug products.
Mechanism of Action
The mechanism of action of (R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Linagliptin: The parent compound used for treating type 2 diabetes.
Other DPP-4 Inhibitors: Compounds like Sitagliptin and Saxagliptin, which also inhibit the DPP-4 enzyme.
Uniqueness
(R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is unique due to its specific structure and role as an impurity in Linagliptin synthesis. Its presence and levels are critical for ensuring the safety and efficacy of the final pharmaceutical product.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrN8O4/c1-18(31)13-15-38-24-25(35-27(38)37-14-9-10-20(16-37)33-28(41)43-30(3,4)5)36(6)29(42)39(26(24)40)17-23-32-19(2)21-11-7-8-12-22(21)34-23/h7-8,11-13,20H,9-10,14-17H2,1-6H3,(H,33,41)/b18-13-/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWFETOZZMWDOX-MTGKDYNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37BrN8O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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